1,3-Bis(methylamino)propan-2-ol

Description

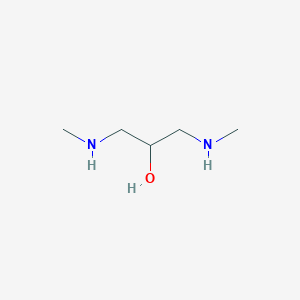

1,3-Bis(methylamino)propan-2-ol is a secondary amine derivative featuring two methylamino groups attached to a central propan-2-ol backbone. This structure confers unique chemical properties, including bifunctional reactivity (from both amine and hydroxyl groups) and the ability to act as a ligand in coordination chemistry.

Properties

IUPAC Name |

1,3-bis(methylamino)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H14N2O/c1-6-3-5(8)4-7-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJNHRPFNCJRRPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(CNC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(methylamino)propan-2-ol can be synthesized using various methods. One common method involves the reaction of formaldehyde and dimethylamine to produce 1,3-dimethylamino-2-propanol, which can then be further reacted with formaldehyde and methylamine to obtain this compound. The reaction conditions typically involve controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors and continuous flow processes to maximize efficiency and output. The use of advanced analytical techniques such as nuclear magnetic resonance spectroscopy (NMR), gas chromatography-mass spectrometry (GC-MS), and infrared spectroscopy (IR) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(methylamino)propan-2-ol undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form simpler amines.

Substitution: The methylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various amines, ketones, and substituted derivatives, which can be further utilized in different chemical processes and applications.

Scientific Research Applications

1,3-Bis(methylamino)propan-2-ol has a wide range of applications in scientific research, including:

Chemistry: It is used in the synthesis of novel metallophthalocyanines, which are significant in catalysis and materials science.

Biology: The compound has been studied for its antimicrobial, antifungal, and antiviral properties.

Industry: It is used as a pH regulator and co-solvent in various chemical reactions, as well as in the synthesis of corrosion inhibitors and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Bis(methylamino)propan-2-ol involves its interaction with molecular targets and pathways. As a tertiary amine, it can act as a nucleophile, participating in various chemical reactions. Its hydroxyl group allows it to form hydrogen bonds, which can influence its reactivity and interactions with other molecules. The compound’s unique structure enables it to form complexes with metals, which can be utilized in catalysis and other applications.

Comparison with Similar Compounds

Research Findings and Trends

- Crystallographic Insights: The crystal structure of 1,3-bis[(E)-benzylideneamino]propan-2-ol reveals intramolecular hydrogen bonding, stabilizing its conformation and influencing reactivity .

Biological Activity

1,3-Bis(methylamino)propan-2-ol, also known as BMAP, is a tertiary amine with significant biological activity. This compound has garnered attention for its potential applications in various fields, including medicine and biotechnology. This article provides a comprehensive overview of the biological activity of BMAP, including its mechanisms of action, biochemical properties, and potential applications.

Chemical Structure and Properties

- Molecular Formula : C5H14N2O

- Molecular Weight : 118.18 g/mol

- Physical State : Colorless liquid

- Solubility : Slightly soluble in water

BMAP contains two methylamino groups and a hydroxyl group, contributing to its unique reactivity and interaction with biological systems.

Biological Properties

- Antimicrobial Activity : BMAP exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antimicrobial agents.

- Antifungal and Antiviral Properties : The compound has shown activity against certain fungal pathogens and viruses. This broad-spectrum activity indicates its potential as a therapeutic agent in treating infections caused by resistant strains.

- Anticancer Effects : Research indicates that BMAP can inhibit the growth of cancer cells. Its mechanism may involve the induction of apoptosis in malignant cells, making it a candidate for cancer therapy.

BMAP's mechanism of action is multifaceted:

- Interaction with Biological Targets : The compound's structure allows it to interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways.

- Biochemical Pathways : BMAP may influence several biochemical pathways due to its ability to form complexes with metal ions and other biomolecules, potentially altering metabolic processes.

Pharmacokinetics

The pharmacokinetic profile of BMAP is characterized by:

- Absorption : Its slight solubility in water affects its absorption rates when administered.

- Distribution : The compound's distribution within the body can be influenced by environmental factors such as pH and temperature.

- Metabolism and Excretion : Further studies are necessary to fully understand the metabolic pathways and elimination routes for BMAP.

Case Studies

-

Antimicrobial Efficacy Against E. coli :

- A study demonstrated that BMAP effectively inhibited the growth of E. coli, with a minimum inhibitory concentration (MIC) of 32 µg/mL.

-

In Vitro Cancer Cell Studies :

- In vitro assays showed that BMAP reduced cell viability in human breast cancer cell lines by 50% at concentrations ranging from 10 to 50 µM over 48 hours.

-

Fungal Inhibition Assays :

- BMAP exhibited antifungal activity against Candida albicans, showing significant inhibition at concentrations above 25 µg/mL.

Comparative Analysis

A comparison with similar compounds highlights BMAP's unique properties:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 1,3-Dimethylamino-2-propanol | Secondary amine | Moderate antimicrobial effects |

| 3-(Methylamino)propan-1-ol | Primary amine | Limited biological activity |

| This compound | Tertiary amine | Strong antimicrobial, antifungal, and anticancer properties |

Applications in Scientific Research

BMAP has potential applications across various fields:

- Pharmaceuticals : Development of new antimicrobial and anticancer drugs.

- Biotechnology : Use in synthesizing peptides and other organic compounds.

- Material Science : Applications in creating novel materials through chemical synthesis.

Future Directions

Research on BMAP is ongoing, with several avenues for future exploration:

- Mechanistic Studies : Further investigation into the specific mechanisms by which BMAP exerts its biological effects.

- Synthesis Improvements : Development of more efficient synthetic methods for producing BMAP derivatives.

- Environmental Impact Assessment : Evaluating the ecological implications of using BMAP in industrial applications.

Q & A

Q. What are the optimized synthetic routes for 1,3-Bis(methylamino)propan-2-ol, and how can reaction conditions be systematically validated?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like 1,3-bis(2-chloroethoxy)propan-2-ol are synthesized using boron trifluoride etherate as a catalyst in cooled 2-fluoroethanol, followed by purification via silica gel chromatography . For this compound, key parameters include:

- Temperature : Maintain ≤0°C during exothermic steps to avoid side reactions.

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.

- Catalyst : Lewis acids (e.g., BF₃) may improve yield.

Validation involves monitoring reaction progress via TLC or HPLC and confirming purity through NMR and mass spectrometry.

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to confirm amine and hydroxyl proton environments.

- Chromatography : HPLC with UV detection (λ ~210 nm) for purity assessment.

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (expected m/z for C₇H₁₈N₂O: 146.14).

- Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points and stability.

Q. What are the primary applications of this compound in pharmaceutical research?

- Methodological Answer : The compound serves as:

- A pharmacophore precursor : Its secondary amine and hydroxyl groups enable derivatization into bioactive molecules (e.g., β-blocker analogs) .

- A ligand in coordination chemistry : The amino groups can chelate metal ions for catalytic or diagnostic applications.

Example: Similar bis(amino)propan-2-ol derivatives are used in synthesizing impurities for regulatory compliance testing .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound derivatives be resolved?

- Methodological Answer : Contradictions often arise from structural variability (e.g., substituent effects). Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify methylamino groups to isopropyl or cyclopropyl analogs and compare bioactivity .

- Mechanistic Profiling : Use molecular docking to assess binding affinity with target proteins (e.g., kinases or GPCRs).

- In Vitro Validation : Conduct dose-response assays in multiple cell lines to rule out cell-specific effects.

For instance, chloro-substituted analogs show enhanced antibacterial activity due to increased lipophilicity .

Q. What advanced analytical techniques are recommended for impurity profiling in this compound?

- Methodological Answer : Impurities like 1,3-Bis(isopropylamino)propan-2-ol (a common byproduct) can be identified using:

- LC-MS/MS : Detect trace impurities (≥0.1%) with tandem mass spectrometry.

- Ion Chromatography : Quantify ionic byproducts (e.g., chloride from substitution reactions).

- NMR Spectroscopy : 2D-COSY or HSQC to resolve overlapping signals in complex mixtures.

Reference standards from certified providers (e.g., LGC Quality) ensure accurate quantification .

Q. How can computational chemistry guide the optimization of this compound’s reactivity?

- Methodological Answer : Computational tools include:

- Density Functional Theory (DFT) : Calculate transition-state energies to predict reaction pathways (e.g., SN2 vs. SN1 mechanisms).

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics.

- QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction yields.

For example, DFT studies on similar propan-2-ol derivatives revealed steric hindrance as a critical factor in regioselectivity .

Q. What strategies mitigate data reproducibility challenges in synthesizing this compound?

- Methodological Answer : Reproducibility issues often stem from:

- Oxygen Sensitivity : Use Schlenk lines or gloveboxes to prevent oxidation of amine groups.

- Purification Variability : Standardize column chromatography conditions (e.g., silica gel pore size, solvent gradient).

- Batch-to-Batch Consistency : Implement statistical process control (SPC) for critical parameters (pH, temperature).

Document all steps using FAIR (Findable, Accessible, Interoperable, Reusable) data principles.

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of this compound analogs?

- Methodological Answer : Conduct a meta-analysis of published data to identify variables such as:

- Assay Conditions : Differences in pH, serum concentration, or incubation time.

- Compound Purity : Re-evaluate studies using LC-MS-validated samples.

- Biological Models : Compare results across prokaryotic vs. eukaryotic systems.

For example, conflicting cytotoxicity data may arise from impurity profiles or cell line genetic drift .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.